molecular formula C10H21BrN2O B1452228 2-bromo-N-[2-(diethylamino)ethyl]butanamide CAS No. 1171028-39-9

2-bromo-N-[2-(diethylamino)ethyl]butanamide

Cat. No. B1452228
M. Wt: 265.19 g/mol
InChI Key: IVBJGHOEKYBOQK-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(diethylamino)ethyl]butanamide, commonly referred to as 2-bromo-NEB, is a synthetic compound with a wide range of applications in the laboratory. It has been used in the synthesis of various drugs, and as a catalyst in organic reactions. It is also used in the synthesis of peptides and oligonucleotides, and in the production of polymers. 2-bromo-NEB has been studied for its potential to act as a therapeutic agent, and its mechanism of action has been investigated in numerous studies.

Scientific Research Applications

1. Synthesis and Molecular Structure Analysis

2-bromo-N-[2-(diethylamino)ethyl]butanamide has been synthesized and analyzed for its molecular structure using various techniques like NMR, FT-IR spectroscopies, and high-resolution mass-spectrometry. Its crystal structure, belonging to the monoclinic system, was examined in detail, demonstrating its potential as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

2. Chemical Modification and Application

The compound has been utilized in various chemical modifications and applications. For instance, it was used in the preparation of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showcasing its role in the synthesis of potentially potent anti-diabetic agents (Nazir et al., 2018).

3. Drug Design and Discovery

In the realm of drug design, this compound has played a role in the discovery of new CDK2 inhibitors, a crucial aspect in the treatment of various diseases. This was achieved through structure-based drug design, employing the compound in the synthesis of inhibitors (Vulpetti et al., 2006).

4. Polymerization Studies

The compound has been investigated in polymerization studies, such as in the anionic polymerization of caprolactam. It served as a model compound for studying transformations in anionic polycaprolactam, illustrating its utility in polymer science (Bukac̆ & Šebenda, 2007).

5. Synthesis of Complex Organic Compounds

It has been involved in the synthesis of complex organic compounds like Nilotinib, an antitumor agent, indicating its significance in medicinal chemistry and drug synthesis (Wang Cong-zhan, 2009).

6. Fluorescence Studies

In fluorescence studies, derivatives of 2-bromo-N-[2-(diethylamino)ethyl]butanamide have been used as probes to study changes in acid, temperature, and solvent polarity. This highlights its application in analytical chemistry (Huang & Tam-Chang, 2010).

properties

IUPAC Name

2-bromo-N-[2-(diethylamino)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrN2O/c1-4-9(11)10(14)12-7-8-13(5-2)6-3/h9H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBJGHOEKYBOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCN(CC)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(diethylamino)ethyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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